molecular formula C5H5Cl5NP B8304308 Phosphorus pentachloride pyridine CAS No. 19841-27-1

Phosphorus pentachloride pyridine

Cat. No.: B8304308
CAS No.: 19841-27-1
M. Wt: 287.3 g/mol
InChI Key: VICXMSDBVFXKGA-UHFFFAOYSA-N
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Description

Phosphorus pentachloride pyridine is a reactive adduct that serves as a powerful chlorinating agent in advanced synthetic organic chemistry, particularly for the modification of complex molecular structures. Its key research value lies in facilitating the introduction of gem-dichloro (CCl2) functional groups into sugar-modified nucleosides, a transformation crucial for creating bioactive structural variants with potential antiviral properties . This reagent enables the controlled, chemoselective synthesis of 2',2'-dichloro-2',3'-dideoxynucleosides and 3',3'-dichloro counterparts from protected ketodeoxynucleoside intermediates, a process that can influence the conformational and lipophilic properties of the resulting molecules for biological evaluation . Furthermore, phosphorus pentachloride reacts with N-vinylazoles (such as pyrazoles and imidazoles) to yield phosphorylated derivatives, often forming stable Z-isomers with pentacoordinated phosphorus atoms through donor-acceptor interactions with the heterocyclic nitrogen . This reactivity provides a versatile route to organophosphorus azoles, a class of compounds studied for their diverse biological activities, including insecticidal, antihypertensive, and hypoglycemic effects . The reagent is also employed in the conversion of carboxylic acids to acyl chlorides and in the transformation of carbonyl (C=O) groups into dichloromethylene (CCl2) units, underscoring its broad utility in chemical synthesis .

Properties

CAS No.

19841-27-1

Molecular Formula

C5H5Cl5NP

Molecular Weight

287.3 g/mol

IUPAC Name

pentachloro-λ5-phosphane;pyridine

InChI

InChI=1S/C5H5N.Cl5P/c1-2-4-6-5-3-1;1-6(2,3,4)5/h1-5H;

InChI Key

VICXMSDBVFXKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.P(Cl)(Cl)(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Phosphorus Pentachloride (PCl₅) vs. Phosphorus Oxychloride (POCl₃) in Pyridine

  • Yields : Reactions using POCl₃ in pyridine generally achieve higher yields (54–58%) compared to PCl₅ (29–41%) under similar conditions. For instance, POCl₃ in pyridine synthesizes 6-hydroxy-3-methyl-1,4-diphenyl-1,4,7-trihydropyrazolo derivatives efficiently .
  • Mechanism : POCl₃ primarily acts as a chlorinating agent, while PCl₅ forms stable complexes with pyridine, which can hinder further reactivity in some cases. For example, POCl₃ successfully chlorinates N-oxides like pyridine N-oxide, whereas PCl₅ fails due to complexation .

Data Table 1: Reaction Yields with Pyridine

Reagent Product Yield (%) Solvent Reference
POCl₃ + Pyridine 6-Hydroxy-pyrazolo derivative 54–58 Dry pyridine
PCl₅ + Pyridine 2-Hydroxy-diazaphosphinin-4(1H)-one 29–41 Chlorobenzene

Structural and Coordination Differences

Hexacoordination in PCl₅-Pyridine Complexes PCl₅ forms hexacoordinated complexes with pyridine, such as [PCl₅·Py], where pyridine donates electron density to phosphorus. This reduces the nucleophilicity of adjacent groups (e.g., N-vinyl fragments) and directs reactions toward donor-acceptor pathways . In contrast, POCl₃-pyridine interactions are less stable, favoring direct chlorination over complexation .

Comparison with Thionyl Chloride (SOCl₂) SOCl₂, often used with pyridine for acylations, operates via a milder mechanism, generating fewer side products.

Permissible Exposure Limits

  • PCl₅ : 0.2 mg/m³ (air) due to its irritant and resorptive effects.
  • POCl₃ : 0.05 mg/m³, indicating higher toxicity .
  • SOCl₂: Not explicitly listed in but generally requires stringent handling due to HCl release.

Mechanistic Pathways

Role of Pyridine in Reaction Specificity

  • PCl₅-Pyridine : Stabilizes intermediates via coordination, enabling selective phosphorylation at less nucleophilic sites (e.g., aromatic amines) .
  • POCl₃-Pyridine : Direct chlorination dominates, as seen in the synthesis of 2,6-dichloropyridines from hydroxy precursors .

Preparation Methods

Direct Synthesis of Phosphorus Pentachloride-Pyridine Adducts

The formation of PCl₅-pyridine complexes typically involves the reaction of stoichiometric amounts of PCl₅ with pyridine or substituted pyridines in inert solvents. For instance, 4-dimethylaminopyridine (DMAP) and N-methylimidazole react with PCl₅ to yield stable cationic complexes. In a representative procedure, equimolar amounts of PCl₅ and DMAP are combined in dichloromethane at 0°C, leading to the immediate formation of a crystalline adduct . Single-crystal X-ray diffraction confirms an octahedral geometry around the phosphorus atom, with four P–Cl bonds (2.109–2.148 Å) and two cis-configured P–N bonds (1.811–1.832 Å) .

Key Reaction Conditions:

  • Solvent: Dichloromethane, chlorobenzene, or toluene.

  • Temperature: 0–25°C for adduct stability.

  • Stoichiometry: 1:1 molar ratio of PCl₅ to pyridine derivative.

Stoichiometric Considerations in Adduct Formation

The stoichiometry of PCl₅ and pyridine bases profoundly influences product composition. Studies using ³¹P NMR spectroscopy reveal that PCl₅ forms 1:1 adducts with pyridine in solution, characterized by a distinct upfield shift of the phosphorus signal (δ ≈ −20 ppm) . Excess pyridine leads to disproportionation, generating ionic species such as [PCl₄]⁺[PCl₆]⁻, which complicate isolation .

Table 1: ³¹P NMR Chemical Shifts of PCl₅-Pyridine Adducts

Pyridine Baseδ (ppm)Adduct Type
Pyridine−19.8Neutral 1:1
4-Dimethylaminopyridine−21.2Cationic [PCl₄]⁺
N-Methylimidazole−22.5Cationic [PCl₄]⁺

Data adapted from .

Mechanistic Insights into Adduct Stability

The stability of PCl₅-pyridine adducts hinges on electronic and steric factors. Pyridine derivatives with electron-donating groups (e.g., –NMe₂ in DMAP) enhance Lewis basicity, strengthening P–N bonds and stabilizing the complex . Conversely, steric hindrance in bulkier pyridines (e.g., 2,6-lutidine) destabilizes adducts, favoring dissociation into PCl₄⁺ and PCl₆⁻ ions .

Industrial Applications and Byproduct Mitigation

While PCl₅-pyridine complexes are rarely isolated industrially, their in situ generation is pivotal in sulfonation and chlorination reactions. For example, the synthesis of pyridine-3-sulfonyl chloride employs PCl₅ in monochlorobenzene at 110–130°C, where the adduct facilitates sulfonic acid activation . Critically, stepwise addition of PCl₅ (0.3–0.5 equiv.) minimizes byproducts like 5-chloropyridine-3-sulfonyl chloride, achieving yields >90% .

Optimized Protocol (Example):

  • Combine pyridine-3-sulfonic acid (1.0 equiv.) with monochlorobenzene.

  • Heat to 120°C and add PCl₅ (0.4 equiv.) in 10 portions over 2.5 hours.

  • Distill under reduced pressure (0.4 kPa, 94°C) to isolate product .

Alternative Routes: Pyridine Chlorination with PCl₅

PCl₅ also serves as a chlorinating agent for pyridine derivatives. At 350°C, pyridine reacts with excess PCl₅ (12 equiv.) to yield pentachloropyridine in 97% yield . This vapor-phase reaction proceeds via sequential electrophilic substitution, with PCl₅ acting as both a Lewis acid and chlorine source.

Table 2: Chlorination of Pyridine Derivatives with PCl₅

SubstrateConditionsProductYield
Pyridine350°C, 14 hPentachloropyridine97%
2-Chloropyridine250°C, 20 hPentachloropyridine85%
α-Picoline300°C, 18 hPentachloropyridine78%

Data sourced from .

Challenges in Purification and Scale-Up

A major hurdle in adduct preparation is the hygroscopicity of PCl₅ and its propensity to hydrolyze. Strict anhydrous conditions (e.g., Schlenk techniques) are mandatory. Additionally, distillation under reduced pressure (e.g., 0.2–1.2 kPa) is essential to separate PCl₅-pyridine complexes from byproducts like POCl₃ .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing phosphorus pentachloride-pyridine complexes?

  • Methodological Answer : Phosphorus pentachloride (PCl₅) is typically reacted with pyridine in anhydrous solvents (e.g., methylene chloride) under controlled temperatures (0–25°C). For example, in the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, pyridine acts as a phase-transfer catalyst, with PCl₅ added to the reaction mixture to facilitate deoxychlorination. The reaction proceeds at 76.7% yield when sodium azide (NaN₃) is introduced . Precautions include using dry glassware and inert atmospheres to avoid hydrolysis of PCl₅ .

Q. How does phosphorus pentachloride interact with pyridine derivatives in chlorination reactions?

  • Methodological Answer : PCl₅ reacts with pyridine N-oxide via electrophilic substitution, forming chlorinated pyridines. In sealed-tube reactions at 130°C, PCl₅ deoxygenates pyridine N-oxide, producing 4-chloropyridine as the major product. The reaction mechanism involves dissociation of PCl₅ into PCl₄⁺ and PCl₆⁻ ions, which act as chlorinating agents. GC-MS analysis confirms product distribution, with ortho/para ratios influenced by solvent polarity .

Q. What safety protocols are critical when handling phosphorus pentachloride-pyridine systems?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. PCl₅ releases HCl upon hydrolysis, necessitating neutralization with alkaline solutions (e.g., 5% sodium bicarbonate). Permissible exposure limits (PEL) for PCl₅ are 0.1 ppm (8-hour average), as per occupational safety guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the dual role of PCl₅ as a chlorinating agent and catalyst in pyridine-mediated reactions?

  • Methodological Answer : PCl₅ dissociates into PCl₃ and Cl₂ at elevated temperatures, enabling both chlorination and catalytic cycling. In reactions with N-vinylimidazoles, PCl₅ forms donor-acceptor complexes with pyridine nitrogen, altering nucleophilicity and directing phosphorylation. NMR studies reveal tetra- or pentacoordinated phosphorus intermediates, with solvent polarity (e.g., benzene vs. methylene chloride) modulating reaction pathways .

Q. What analytical techniques are recommended for characterizing phosphorus pentachloride-pyridine reaction byproducts?

  • Methodological Answer :

  • GC-MS : Detects chlorinated aromatics (e.g., chloropyridines) after derivatization with 1-propanol in pyridine .
  • NMR Spectroscopy : Identifies coordination complexes (e.g., PCl₄⁺-pyridine adducts) and tracks phosphorus hybridization states .
  • Vapor-Phase Chromatography (VPC) : Resolves isomer distributions (e.g., ortho vs. para chlorination products) .

Q. How do solvent polarity and reaction temperature influence the coordination behavior of PCl₅ with pyridine-based ligands?

  • Methodological Answer : In polar solvents (e.g., methylene chloride), PCl₅ exists as ionic PCl₄⁺/PCl₆⁻ pairs, favoring electrophilic chlorination. Nonpolar solvents (e.g., benzene) stabilize molecular PCl₅, promoting ligand exchange. At 130°C, Cl₂ release from PCl₅ decomposition enhances radical chlorination pathways, as observed in sealed-tube syntheses .

Q. How can researchers resolve contradictions in reported yields for PCl₅-pyridine reactions?

  • Methodological Answer : Variations arise from differences in reagent purity, solvent drying, and temperature control. For example, yields of 4-chloropyridine range from 28% to 66% depending on PCl₅ sublimation quality and HCl scavenging (e.g., using acetanilide). Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Further explore the role of PCl₅-PCl₃ equilibrium in solvent-dependent reactivity .
  • Eco-Friendly Alternatives : Investigate biodegradable catalysts to replace pyridine in industrial applications .
  • Advanced Spectroscopy : Apply X-ray crystallography to resolve ambiguous coordination geometries in PCl₅-pyridine adducts .

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